2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide
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Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide is a useful research compound. Its molecular formula is C26H27ClN4O3 and its molecular weight is 478.98. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
Pyrazolo[1,5-a]pyrazine derivatives have been evaluated for their effectiveness against various cancer cell lines. They are being explored as potential treatments due to their ability to inhibit specific kinases involved in cancer progression .
Enantioselective Synthesis
These derivatives are used in organic chemistry for enantioselective synthesis, which is crucial for creating specific chiral molecules that can be used in pharmaceuticals .
Antibacterial and Antifungal Applications
Some pyrazolo[1,5-a]pyrazine derivatives have shown significant antibacterial and antifungal activities, making them candidates for developing new antibiotics and antifungals .
Antiviral Research
Research has indicated that certain derivatives exhibit antiviral properties, which could be harnessed to treat viral infections .
Agriculture
These compounds are also being studied for their potential use in agriculture, possibly as part of pest control strategies or to enhance crop resilience .
Kinase Inhibition
Kinase inhibition is another area where pyrazolo[1,5-a]pyrazine derivatives are being researched. Kinases are enzymes that play a role in many cellular processes, and their inhibition can be therapeutic .
properties
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c1-2-3-16-34-22-10-6-20(7-11-22)23-17-24-26(33)30(14-15-31(24)29-23)18-25(32)28-13-12-19-4-8-21(27)9-5-19/h4-11,14-15,17H,2-3,12-13,16,18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHWFZNLQYLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide |
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